molecular formula C20H23NO3 B5764935 methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate

methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate

Cat. No. B5764935
M. Wt: 325.4 g/mol
InChI Key: LXUAKKZKRHUCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate, also known as MTTA, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. MTTA is a member of the class of compounds known as benzamides, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. These pathways play a critical role in the regulation of inflammation, oxidative stress, and cell survival.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess antioxidant properties, which may be attributed to its ability to scavenge reactive oxygen species. In addition, this compound has been shown to inhibit the proliferation of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate is its low toxicity, which makes it a promising candidate for the development of novel therapeutics. However, this compound has some limitations for lab experiments. For example, this compound is not very soluble in water, which can make it difficult to use in certain assays. In addition, this compound can be sensitive to light and air, which can affect its stability over time.

Future Directions

There are several future directions for research on methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate. One potential area of research is the development of novel formulations of this compound that can improve its solubility and stability. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the efficacy and safety of this compound in animal models and clinical trials.

Synthesis Methods

Methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-tert-butylbenzoyl chloride with 4-aminophenylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to form this compound. The purity of this compound can be further improved by recrystallization from a suitable solvent.

Scientific Research Applications

Methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These properties make this compound a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

methyl 2-[4-[(4-tert-butylbenzoyl)amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-20(2,3)16-9-7-15(8-10-16)19(23)21-17-11-5-14(6-12-17)13-18(22)24-4/h5-12H,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUAKKZKRHUCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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